molecular formula C28H26O7 B2483566 Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate CAS No. 610763-09-2

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate

Cat. No. B2483566
CAS RN: 610763-09-2
M. Wt: 474.509
InChI Key: LBDXGQWAPDSKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step reactions, leveraging the reactivity of functional groups to build up the desired molecular framework. For instance, triphenylphosphine-catalyzed reactions have been utilized to synthesize compounds with intricate structures, showcasing the methodology for constructing complex molecules from simpler precursors (Yavari, Aghazadeh, & Tafazzoli, 2002).

Molecular Structure Analysis

The analysis of molecular structures, particularly through techniques such as single crystal X-ray diffraction, provides detailed insights into the arrangement of atoms within a molecule. This analysis is crucial for understanding the molecular geometry, bond lengths, angles, and potential for intermolecular interactions, which all influence the compound's properties and reactivity. Studies on similar molecules have highlighted the importance of detailed structural analysis in comprehending the molecular basis of their properties (Ramazani et al., 2019).

Scientific Research Applications

Chemical Degradation and Environmental Impact

  • Mechanism of Chemical Bond Cleavage : A study on the acidolysis of lignin model compounds revealed insights into the chemical mechanisms, including bond cleavage and the role of specific functional groups, which could be relevant for understanding the reactivity and degradation pathways of complex organic compounds like the one mentioned (Yokoyama, 2015).

  • Biodegradation in Soil and Groundwater : Research on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microbial pathways that could potentially degrade related organic compounds, suggesting environmental resilience and the potential for bioremediation strategies (Thornton et al., 2020).

Antioxidant Capacity and Chemical Interactions

  • Antioxidant Activity Assessment : A review on various methods used to determine antioxidant activity provides a comprehensive overview of techniques that could be applied to assess the antioxidant capacity of complex compounds, including those with similar structures to the mentioned compound (Munteanu & Apetrei, 2021).

  • Ionic Liquid Interactions : The interactions of ionic liquids with polysaccharides, including cellulose, have been reviewed, indicating potential applications in chemical modification and solubility enhancement for complex organic molecules (Heinze et al., 2008). Such interactions might be relevant for the solubilization or modification of the mentioned compound in various scientific applications.

Future Directions

Future research could focus on elucidating the properties and potential applications of this compound. This could include studying its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O7/c1-5-33-28(30)27(18-9-7-6-8-10-18)35-20-12-13-21-23(16-20)34-17(2)25(26(21)29)19-11-14-22(31-3)24(15-19)32-4/h6-16,27H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDXGQWAPDSKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.